molecular formula C20H17N3O3 B11387178 5-[(4-methoxyphenyl)amino]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

5-[(4-methoxyphenyl)amino]-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11387178
M. Wt: 347.4 g/mol
InChI Key: SVBIWUHWWSBPFZ-IZZDOVSWSA-N
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Description

5-[(4-METHOXYPHENYL)AMINO]-2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with potential applications in various scientific fields. This compound features an oxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom. The presence of methoxyphenyl groups adds to its chemical diversity and potential reactivity.

Preparation Methods

The synthesis of 5-[(4-METHOXYPHENYL)AMINO]-2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The methoxyphenyl groups can participate in substitution reactions, where other functional groups replace the methoxy groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-[(4-METHOXYPHENYL)AMINO]-2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Its derivatives may have biological activity, making it a candidate for drug development.

    Industry: Used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The oxazole ring and methoxyphenyl groups can interact with enzymes or receptors, leading to various biological effects. The exact pathways depend on the specific application and the target molecules involved.

Comparison with Similar Compounds

Similar compounds include other oxazole derivatives and methoxyphenyl-containing molecules. Compared to these, 5-[(4-METHOXYPHENYL)AMINO]-2-[(1E)-2-(3-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties. Some similar compounds are:

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

This compound’s unique structure makes it a valuable subject for further research and development in various scientific fields.

Properties

Molecular Formula

C20H17N3O3

Molecular Weight

347.4 g/mol

IUPAC Name

5-(4-methoxyanilino)-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C20H17N3O3/c1-24-16-9-7-15(8-10-16)22-20-18(13-21)23-19(26-20)11-6-14-4-3-5-17(12-14)25-2/h3-12,22H,1-2H3/b11-6+

InChI Key

SVBIWUHWWSBPFZ-IZZDOVSWSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC2=C(N=C(O2)/C=C/C3=CC(=CC=C3)OC)C#N

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(N=C(O2)C=CC3=CC(=CC=C3)OC)C#N

Origin of Product

United States

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